molecular formula C22H25N3O5 B11430099 2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11430099
M. Wt: 411.5 g/mol
InChI Key: XSIVVQVDJFXHBS-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can yield amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the oxadiazole moiety, making it less versatile in terms of biological activity.

    4-methoxyphenyl oxadiazole:

Uniqueness

2,6-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and potential applications. The presence of both methoxy groups and the oxadiazole ring enhances its versatility compared to similar compounds.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C22H25N3O5/c1-14(2)25(22(26)20-17(28-4)7-6-8-18(20)29-5)13-19-23-21(24-30-19)15-9-11-16(27-3)12-10-15/h6-12,14H,13H2,1-5H3

InChI Key

XSIVVQVDJFXHBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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